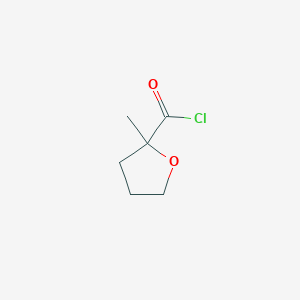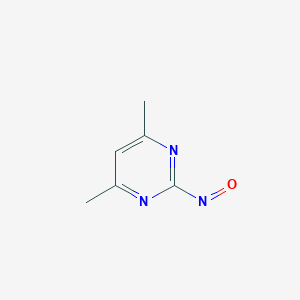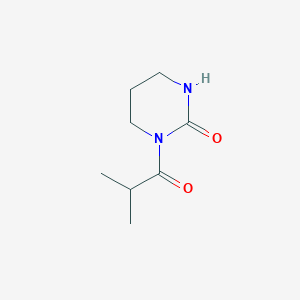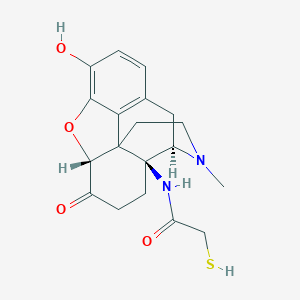
14-Thioglycolamido-7,8-dihydromorphinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Thioglycolamido-7,8-dihydromorphinone, also known as TDG, is a synthetic opioid compound that has gained attention in the scientific community due to its potential use as a research tool. TDG is structurally similar to morphine, but its unique properties make it a valuable tool for studying opioid receptors and their interactions with other compounds.
作用机制
14-Thioglycolamido-7,8-dihydromorphinone acts as an agonist at the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When 14-Thioglycolamido-7,8-dihydromorphinone binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of ion channels. This results in a decrease in neuronal excitability and a reduction in pain perception. 14-Thioglycolamido-7,8-dihydromorphinone also has some activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety.
生化和生理效应
14-Thioglycolamido-7,8-dihydromorphinone has been shown to have analgesic properties in animal models of pain. It has also been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. 14-Thioglycolamido-7,8-dihydromorphinone has been shown to have a longer duration of action than morphine, which may make it a more effective pain reliever. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has been shown to have fewer side effects than other opioids, such as respiratory depression and constipation.
实验室实验的优点和局限性
14-Thioglycolamido-7,8-dihydromorphinone has several advantages as a research tool. It has high affinity for the mu-opioid receptor, which is the primary target of most opioid drugs. 14-Thioglycolamido-7,8-dihydromorphinone also has a longer duration of action than morphine, which allows for longer experiments and more accurate data. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has fewer side effects than other opioids, which reduces the risk of confounding variables in experiments.
However, there are also some limitations to using 14-Thioglycolamido-7,8-dihydromorphinone in lab experiments. 14-Thioglycolamido-7,8-dihydromorphinone is a synthetic compound, which means that it may not accurately reflect the effects of endogenous opioids. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has some activity at the delta-opioid receptor, which may complicate experiments that are specifically targeting the mu-opioid receptor. Finally, 14-Thioglycolamido-7,8-dihydromorphinone has not been extensively studied in humans, which limits its potential for clinical use.
未来方向
There are several potential future directions for research on 14-Thioglycolamido-7,8-dihydromorphinone. One area of interest is the development of more selective agonists and antagonists for the mu-opioid receptor. This could lead to the development of more effective pain relievers with fewer side effects. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone could be used to investigate the role of opioid receptors in diseases such as cancer and depression. Finally, 14-Thioglycolamido-7,8-dihydromorphinone could be used to study the molecular mechanisms underlying opioid addiction and withdrawal, which could lead to the development of more effective treatments for opioid addiction.
Conclusion
In conclusion, 14-Thioglycolamido-7,8-dihydromorphinone is a synthetic opioid compound that has potential as a research tool for studying opioid receptors and their interactions with other compounds. 14-Thioglycolamido-7,8-dihydromorphinone has high affinity for the mu-opioid receptor and has been shown to have analgesic properties in animal models of pain. 14-Thioglycolamido-7,8-dihydromorphinone has several advantages as a research tool, including a longer duration of action and fewer side effects than other opioids. However, there are also some limitations to using 14-Thioglycolamido-7,8-dihydromorphinone in lab experiments, such as its synthetic nature and activity at the delta-opioid receptor. Future research on 14-Thioglycolamido-7,8-dihydromorphinone could lead to the development of more effective pain relievers and treatments for opioid addiction.
合成方法
The synthesis method for 14-Thioglycolamido-7,8-dihydromorphinone involves the reaction of 14-bromo-7,8-dihydromorphinone with thioglycolamide in the presence of a palladium catalyst. This reaction results in the formation of 14-Thioglycolamido-7,8-dihydromorphinone, which can be purified using various techniques such as column chromatography and recrystallization. The purity of 14-Thioglycolamido-7,8-dihydromorphinone can be determined using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
14-Thioglycolamido-7,8-dihydromorphinone is primarily used as a research tool to study opioid receptors and their interactions with other compounds. It has been shown to have high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor. 14-Thioglycolamido-7,8-dihydromorphinone can be used to study the binding properties of opioid receptors, as well as their downstream signaling pathways. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone can be used to investigate the effects of opioid receptor agonists and antagonists on cellular and molecular processes.
属性
CAS 编号 |
139292-26-5 |
|---|---|
产品名称 |
14-Thioglycolamido-7,8-dihydromorphinone |
分子式 |
C19H22N2O4S |
分子量 |
374.5 g/mol |
IUPAC 名称 |
N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide |
InChI |
InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1 |
InChI 键 |
IFWCCHXFUMLVAF-ZWIYRELYSA-N |
手性 SMILES |
CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
规范 SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
同义词 |
14-beta-(thioglycolamido)-7,8-dihydromorphinone 14-thioglycolamido-7,8-dihydromorphinone TAMO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



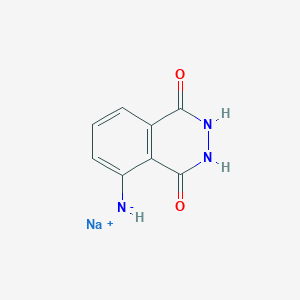
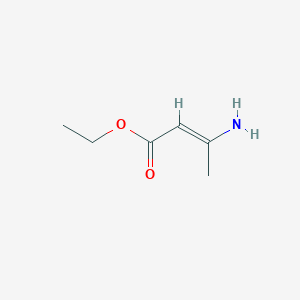
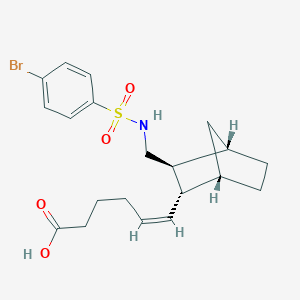

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
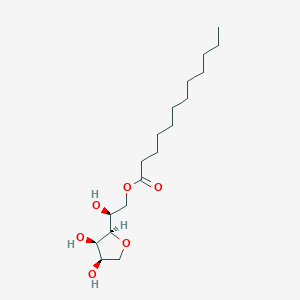
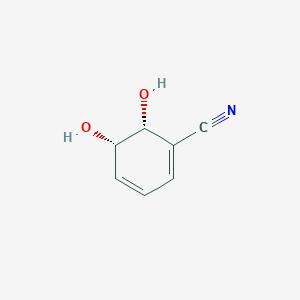
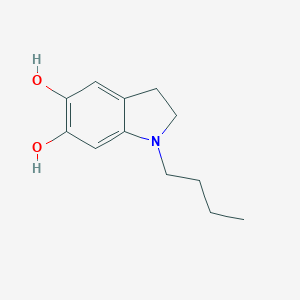
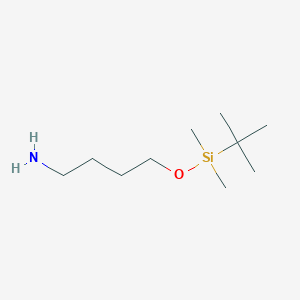
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
